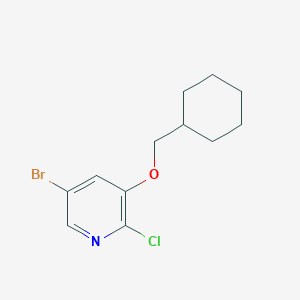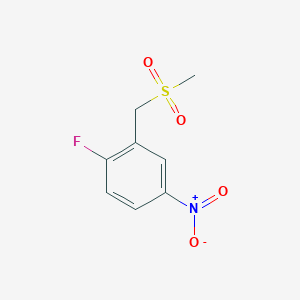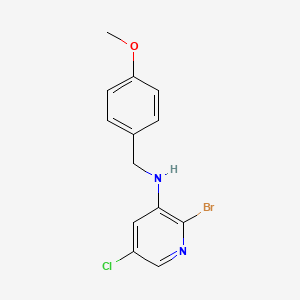
(5-Bromo-3-methoxy-2-nitro-phenyl)-isopropyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-3-methoxy-2-nitro-phenyl)-isopropyl-amine is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a benzene ring, along with an isopropylamine substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-3-methoxy-2-nitro-phenyl)-isopropyl-amine typically involves multi-step organic reactions. One common method includes the nitration of 3-methoxy-phenylamine to introduce the nitro group, followed by bromination to add the bromine atom. The final step involves the alkylation of the amine group with isopropylamine under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. Catalysts and solvents are often employed to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin (Sn) and hydrochloric acid (HCl).
Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in an appropriate solvent.
Major Products:
Oxidation: Formation of 5-bromo-3-methoxy-2-nitro-benzaldehyde or 5-bromo-3-methoxy-2-nitro-benzoic acid.
Reduction: Formation of 5-bromo-3-methoxy-2-amino-phenyl-isopropyl-amine.
Substitution: Formation of 5-hydroxy-3-methoxy-2-nitro-phenyl-isopropyl-amine or 5-methoxy-3-methoxy-2-nitro-phenyl-isopropyl-amine.
Applications De Recherche Scientifique
(5-Bromo-3-methoxy-2-nitro-phenyl)-isopropyl-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (5-Bromo-3-methoxy-2-nitro-phenyl)-isopropyl-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methoxy groups may also contribute to the compound’s overall reactivity and binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
(5-Bromo-3-methoxy-2-nitro-phenyl)-methyl-amine: Similar structure but with a methyl group instead of an isopropyl group.
(5-Bromo-3-methoxy-2-nitro-phenyl)-ethyl-amine: Similar structure but with an ethyl group instead of an isopropyl group.
(5-Bromo-3-methoxy-2-nitro-phenyl)-propyl-amine: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness: The presence of the isopropyl group in (5-Bromo-3-methoxy-2-nitro-phenyl)-isopropyl-amine may confer unique steric and electronic properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its methyl, ethyl, and propyl analogs.
Propriétés
IUPAC Name |
5-bromo-3-methoxy-2-nitro-N-propan-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3/c1-6(2)12-8-4-7(11)5-9(16-3)10(8)13(14)15/h4-6,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBWTCVQDNFJEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C(=CC(=C1)Br)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














